

Chemical and physical properties of Carbovir triphosphate

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Carbovir Triphosphate: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical and Physical Properties, Mechanism of Action, and Experimental Protocols Relevant to **Carbovir Triphosphate**

This guide provides a comprehensive overview of **Carbovir triphosphate** (CBV-TP), the active antiviral metabolite of the prodrug Abacavir. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical and physical characteristics, its pivotal role in inhibiting HIV-1 reverse transcriptase, and the experimental methodologies for its synthesis and analysis.

Chemical and Physical Properties

Carbovir triphosphate is a carbocyclic nucleoside triphosphate analogue of deoxyguanosine triphosphate (dGTP). Its structure is characterized by a cyclopentene ring in place of the deoxyribose sugar moiety found in natural nucleosides. This structural modification is crucial to its mechanism of action as an antiviral agent.

Table 1: Chemical and Physical Properties of Carbovir Triphosphate



Property	Value	Source(s)	
IUPAC Name	[[(1S,4R)-4-(2-amino-6-oxo- 1H-purin-9-yl)cyclopent-2-en- 1-yl]methoxy- hydroxyphosphoryl] phosphono hydrogen phosphate	INVALID-LINK	
Molecular Formula	C11H16N5O11P3	INVALID-LINK	
Molecular Weight	487.19 g/mol	INVALID-LINK	
Exact Mass	487.00591734 Da	INVALID-LINK	
CAS Number	129941-14-6	INVALID-LINK	
Appearance	Solid powder	INVALID-LINK	
XLogP3-AA	-4.1	INVALID-LINK	
Hydrogen Bond Donor Count	6	INVALID-LINK	
Hydrogen Bond Acceptor Count	13	INVALID-LINK	
Rotatable Bond Count	8	INVALID-LINK	
Complexity	905	INVALID-LINK	
Solubility	Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. The intrinsic aqueous solubility of its precursor, Carbovir, is approximately 1.24 mg/mL.[1]	INVALID-LINK	

Note: Specific quantitative data for melting point, boiling point, and detailed solubility in various solvents are not readily available in the public domain.

Mechanism of Action and Antiviral Activity







Carbovir triphosphate is a potent and selective inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).[2][3] Its antiviral activity is a cornerstone of the therapeutic effect of Abacavir in the treatment of HIV-1 infection.

The mechanism of action involves a dual-pronged attack on the viral replication process:

- Competitive Inhibition: Carbovir triphosphate structurally mimics the natural substrate deoxyguanosine triphosphate (dGTP). This allows it to compete with dGTP for the active site of HIV-1 RT.[3][4]
- Chain Termination: Once incorporated into the growing viral DNA chain, Carbovir triphosphate acts as a chain terminator.[2][3] The absence of a 3'-hydroxyl group on its carbocyclic ring prevents the formation of the 5'-3' phosphodiester bond necessary for DNA chain elongation. This effectively halts the synthesis of viral DNA.[4]

Table 2: Inhibition Constants (Ki) of Carbovir Triphosphate



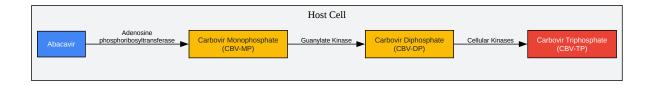
Enzyme	Natural Substrate	Ki Value (μM)	Comments	Source(s)
HIV-1 Reverse Transcriptase	dGTP	Not explicitly stated, but described as a potent inhibitor.	Highly selective for the viral enzyme.	[2][5]
Human DNA Polymerase α	dGTP	Not a potent inhibitor.	Demonstrates low affinity for the human enzyme, contributing to its favorable safety profile.	[2][5]
Human DNA Polymerase β	dGTP	Not a potent inhibitor.	Low affinity for this human enzyme.	[2][5]
Human DNA Polymerase γ	dGTP	Not a potent inhibitor.	Low affinity for this human enzyme.	[2][5]

The high selectivity of **Carbovir triphosphate** for HIV-1 RT over human cellular DNA polymerases is a key factor in its therapeutic index.[2][5]

Metabolic Pathway

Carbovir triphosphate is not administered directly but is formed intracellularly from its prodrug, Abacavir. This metabolic activation is a multi-step enzymatic process.





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Figure 1. Intracellular metabolic activation of Abacavir to Carbovir triphosphate.

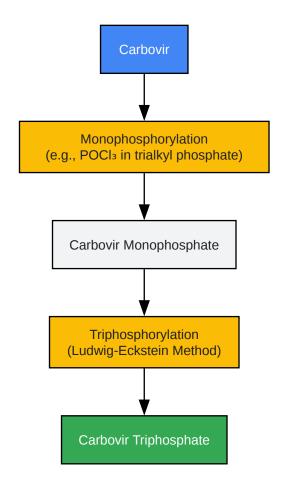
Experimental Protocols

Disclaimer: The following protocols are generalized procedures and may require optimization for specific laboratory conditions. Detailed, step-by-step protocols with precise reagent quantities and reaction conditions for **Carbovir triphosphate** are not readily available in the public literature.

Chemical Synthesis of Carbovir Triphosphate

The chemical synthesis of **Carbovir triphosphate** typically starts from its nucleoside precursor, Carbovir, and involves a two-step phosphorylation process.[6]





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Figure 2. General workflow for the chemical synthesis of Carbovir triphosphate.

- a. Monophosphorylation of Carbovir:
- Dissolve Carbovir in a trialkyl phosphate (e.g., trimethyl phosphate) and cool the solution to 0°C.
- Add phosphorus oxychloride (POCl₃) dropwise while maintaining the low temperature.
- Stir the reaction at 0°C for 2-4 hours.
- Quench the reaction by slowly adding it to a cold aqueous buffer (e.g., triethylammonium bicarbonate).
- Purify the resulting Carbovir monophosphate by anion-exchange chromatography.



- b. Triphosphorylation of Carbovir Monophosphate (Ludwig-Eckstein Method):
- Co-evaporate the dried Carbovir monophosphate with anhydrous pyridine and then dissolve it in anhydrous pyridine.
- In a separate flask, react a phosphorylating reagent such as 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one with tributylammonium pyrophosphate in an anhydrous solvent (e.g., DMF or pyridine) to generate the active phosphorylating species.
- Add the Carbovir monophosphate solution to the activated pyrophosphate solution at room temperature under an inert atmosphere.
- Stir the reaction for several hours to overnight.
- Add an oxidizing agent (e.g., iodine in pyridine/water) to oxidize the P(III) intermediate to P(V).
- Quench the reaction and purify the crude product by anion-exchange chromatography followed by desalting.[6]

Purification of Carbovir Triphosphate

Due to its highly polar and charged nature, **Carbovir triphosphate** requires specific chromatographic techniques for effective purification.

- a. Anion-Exchange Chromatography: This is the most effective method for separating nucleoside triphosphates from their mono- and diphosphate precursors and inorganic pyrophosphate.[6]
- Stationary Phase: A strong anion-exchange resin (e.g., Source 15Q).[7]
- Mobile Phase: A gradient of a salt buffer, typically triethylammonium bicarbonate or ammonium bicarbonate, is used for elution.[6][7] The triphosphate, being the most highly charged species, will elute last.
- b. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is often used for desalting and further purification.



- Stationary Phase: A C18 column is commonly employed.
- Mobile Phase: A buffer system containing a volatile salt, such as triethylammonium acetate, is typically used.

Characterization

- a. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- 31P NMR: This is a crucial technique for characterizing phosphorus-containing compounds.
 For a triphosphate, three distinct signals corresponding to the α, β, and γ phosphorus atoms are expected. The chemical shifts (δ) and coupling constants (JP-P) provide structural information.[8]
- 1H NMR: Provides information on the protons of the carbocyclic ring and the purine base.

Note: Specific chemical shift and coupling constant data for **Carbovir triphosphate** are not readily available in the public literature.

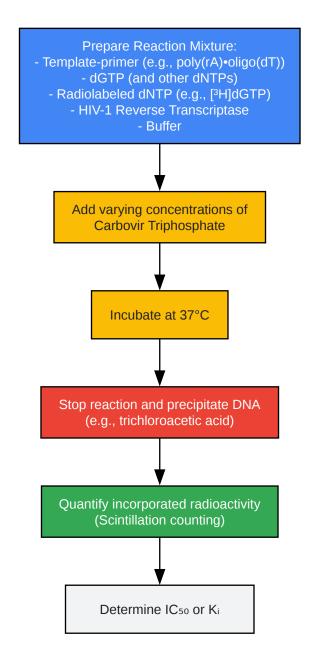
- b. Mass Spectrometry (MS):
- High-Resolution Mass Spectrometry (HRMS): Used to confirm the molecular weight and elemental composition of Carbovir triphosphate with high accuracy.

Note: Specific m/z values from HRMS analysis of **Carbovir triphosphate** are not readily available in the public literature.

HIV-1 Reverse Transcriptase Inhibition Assay

This enzymatic assay is used to determine the inhibitory activity of **Carbovir triphosphate** against HIV-1 RT.[4]





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Figure 3. General workflow for an HIV-1 Reverse Transcriptase inhibition assay.

General Procedure:

- Prepare a reaction mixture containing a suitable buffer, a template-primer (e.g., poly(rA)•oligo(dT)), the four deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, dTTP), one of which is radiolabeled (e.g., [3H]dGTP), and purified HIV-1 reverse transcriptase.
- Add varying concentrations of Carbovir triphosphate to the reaction mixtures.



- Incubate the reactions at 37°C to allow for DNA synthesis.
- Stop the reactions and precipitate the newly synthesized DNA (e.g., using trichloroacetic acid).
- Collect the precipitated DNA on filters and quantify the amount of incorporated radiolabel using scintillation counting.
- The concentration of **Carbovir triphosphate** that inhibits 50% of the reverse transcriptase activity (IC₅₀) can then be determined.

Stability

The stability of nucleoside triphosphates is a critical consideration for their storage and use in experimental settings. While specific stability studies for **Carbovir triphosphate** are not widely published, general considerations for similar molecules suggest that stability is influenced by temperature and pH. For long-term storage, it is typically recommended to store solutions at -20°C or below in a buffered solution at a neutral to slightly basic pH to minimize hydrolysis of the triphosphate chain.

This technical guide provides a foundational understanding of **Carbovir triphosphate** for researchers in the field of antiviral drug development. While comprehensive, it also highlights the need for more publicly available, detailed experimental data to facilitate further research and development efforts.

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